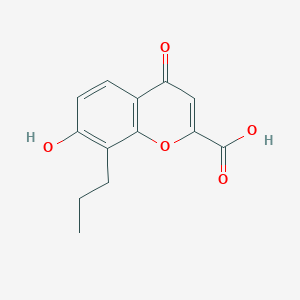

7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid

Description

Properties

IUPAC Name |

7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-3-7-9(14)5-4-8-10(15)6-11(13(16)17)18-12(7)8/h4-6,14H,2-3H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDHZMHZYAXOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1OC(=CC2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384275 | |

| Record name | 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105212-09-7 | |

| Record name | 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The microwave-assisted synthesis of chromone-2-carboxylic acids involves a two-step process: (1) base-catalyzed cyclization of substituted 2′-hydroxyacetophenones with ethyl oxalate, followed by (2) acidic hydrolysis of the intermediate ester to yield the carboxylic acid. For 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid, the starting material is 8-propyl-2′-hydroxyacetophenone, which undergoes condensation with ethyl oxalate under microwave irradiation. The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of ethyl oxalate, forming a chromone backbone through intramolecular cyclization.

Optimization of Reaction Parameters

Base and Solvent Selection

The choice of base and solvent significantly impacts reaction efficiency. Studies on analogous chromone-2-carboxylic acids demonstrate that K₂CO₃ in DMF achieves optimal cyclization due to its ability to deprotonate the hydroxyl group while stabilizing intermediates. Alternative bases such as sodium carbonate (Na₂CO₃) or solvents like dimethyl sulfoxide (DMSO) result in lower yields (54–72%).

Table 1: Optimization of Base and Solvent for Cyclization

| Base | Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| K₂CO₃ | DMF | 87 | 10 |

| Na₂CO₃ | DMF | 72 | 15 |

| K₂CO₃ | DMSO | 65 | 10 |

Temperature and Time Effects

Microwave irradiation at 120°C for 10 minutes maximizes yield while minimizing side reactions. Prolonged exposure (>15 minutes) or higher temperatures (>130°C) lead to decomposition of the chromone backbone.

Hydrolysis and Isolation of the Carboxylic Acid

Acidic Hydrolysis Conditions

The intermediate ethyl ester undergoes hydrolysis with 6M HCl at 80°C for 40 minutes to yield the carboxylic acid. Shorter hydrolysis times (<30 minutes) result in incomplete conversion, while extended periods (>50 minutes) degrade the product.

Purification Techniques

Crude product purification involves recrystallization from ethanol-water mixtures, achieving >95% purity. Chromatographic methods are avoided due to the compound’s polar nature and propensity for adsorption.

Challenges in Synthesis

Starting Material Availability

Synthesizing 8-propyl-2′-hydroxyacetophenone remains a bottleneck. Current methods for alkyl-substituted 2′-hydroxyacetophenones require multi-step sequences involving nitration, reduction, and alkylation, which are low-yielding (30–40%).

Byproduct Formation

Competing reactions, such as O-alkylation or over-oxidation of the propyl group, generate byproducts that complicate purification. Silica gel chromatography is often necessary to isolate the desired compound.

Comparative Efficiency with Conventional Methods

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Substitution: The propyl group at position 8 can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed in the presence of a base.

Major Products Formed

Scientific Research Applications

Basic Information

- Chemical Name : 7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid

- CAS Number : 105212-09-7

- Molecular Formula : C13H12O4

- Molecular Weight : 232.23 g/mol

Structure

The structure of this compound includes a chromene backbone with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and interaction with biological systems.

Pharmaceutical Applications

This compound has shown promise in various pharmacological studies:

Antioxidant Activity

Research indicates that compounds in the chromene family exhibit significant antioxidant properties. This compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of chromenes can inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis and other inflammatory diseases. The specific mechanisms involve modulation of cytokine production and inhibition of inflammatory mediators.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Agricultural Applications

The compound's biological activity extends to agricultural sciences:

Pesticidal Properties

Research has indicated that chromene derivatives can act as natural pesticides. Their ability to disrupt the life cycles of pests could lead to environmentally friendly pest management solutions.

Plant Growth Regulation

Some studies suggest that chromenes may influence plant growth and development, potentially serving as growth regulators that enhance crop yield and resilience against environmental stressors.

Materials Science

In materials science, this compound can be utilized for:

Polymer Synthesis

The compound's reactive functional groups can be employed in synthesizing polymers with specific properties for applications in coatings, adhesives, and other materials.

Nanotechnology

Research is exploring the use of chromene derivatives in nanotechnology for creating nanoscale materials with unique optical and electronic properties.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromene derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with this compound, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of several chromene compounds was tested against common bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Substituent Variations and Structural Analogues

Chromene derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Biological Activity

Overview

7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid, with the molecular formula C13H12O5 and a molecular weight of 248.23 g/mol, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of 4-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate. This method can be scaled for industrial production to optimize yields and purity through continuous flow reactors .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This property makes it a candidate for further investigation in inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) indicating effectiveness against various strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

| Escherichia coli | 31.108 - 62.216 | Moderate activity |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : The compound may disrupt bacterial protein synthesis pathways, leading to cell death.

- Scavenging Free Radicals : Its antioxidant properties are attributed to the ability to donate electrons to free radicals, neutralizing them.

- Modulation of Inflammatory Pathways : It may inhibit the expression of inflammatory mediators, reducing overall inflammation .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin .

- Case Study on Antioxidant Activity : In a controlled experiment, the compound showed a significant reduction in oxidative stress markers in cellular models exposed to oxidative agents, suggesting its protective role against cellular damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid with high purity?

- Methodological Answer : A two-step synthesis involving acid chloride formation followed by hydrolysis is commonly employed. For example, 4-oxo-4H-chromene-2-carboxylic acid derivatives can be synthesized using phosphorus pentachloride (PCl₅) in dry cyclohexane under reflux, yielding acid chlorides, which are then hydrolyzed to the carboxylic acid . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Purification via recrystallization or column chromatography is critical for achieving >95% purity. Confirm structure using ¹H/¹³C NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., chromene ring protons at δ 6.5–8.5 ppm, carboxylic proton at δ ~12 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns.

- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200 cm⁻¹ .

Q. What safety protocols should be prioritized during experimental handling?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to limit airborne exposure .

- Wear PPE (gloves, lab coats, goggles) due to potential skin/eye irritation and toxicity .

- Store in airtight containers away from moisture and light to prevent degradation .

- Implement emergency showers/eye wash stations and train personnel in spill management .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

- Methodological Answer :

- Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) to establish selectivity .

- Validate target engagement using biochemical assays (e.g., enzyme inhibition) and genetic knockdowns (siRNA/CRISPR).

- Compare results under standardized conditions (pH, temperature, serum content) to isolate confounding variables .

Q. What reaction conditions optimize functionalization of the chromene core (e.g., C-8 propyl group modification)?

- Methodological Answer :

- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/alkyl substitutions at the C-8 position .

- Protect the carboxylic acid group with tert-butyl esters to prevent side reactions during functionalization .

- Monitor reaction progress via TLC/HPLC and isolate intermediates for kinetic studies .

Q. Which computational tools predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., cytochrome P450) using docking software (AutoDock Vina) .

- Leverage PubChem data (CID, InChI) for comparative analysis with structurally related bioactive chromenes .

Q. How do substituents (e.g., hydroxy, propyl groups) influence physicochemical properties like solubility and logP?

- Methodological Answer :

- Shake-Flask Method : Measure aqueous solubility at varying pH levels (2–12) to assess ionization effects .

- HPLC LogP Determination : Compare retention times with reference standards to quantify lipophilicity .

- Substituent electron-withdrawing/donating effects can be correlated with spectral shifts (e.g., UV-Vis λmax) .

Q. What strategies ensure stability during long-term storage and under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.